Dual 5-HT₁A and SERT Affinity Profile for Antidepressant Discovery
A derivative incorporating the 2-(5-fluoro-2-methoxy-phenoxy)ethylamine moiety as a key pharmacophore (Compound 34) demonstrates a high and balanced dual affinity for the serotonin transporter (SERT) and the 5-HT₁A receptor. This balanced profile is a key differentiator compared to many other compounds in its class, which often show high affinity for only one of these targets or present significant off-target α₁-adrenergic activity .
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | SERT: Ki = 0.5 nM; 5-HT₁A: Ki = ~30 nM (full antagonist) |
| Comparator Or Baseline | Related N-aryloxyethylindolylalkylamines lacking the 5-fluoro-2-methoxy substitution pattern often show reduced SERT affinity (e.g., Ki > 10 nM) or loss of 5-HT₁A antagonism. |
| Quantified Difference | Up to 20-fold difference in SERT affinity compared to non-fluorinated analogs. Unique balanced dual activity. |
| Conditions | Binding assays using human recombinant receptors for SERT and 5-HT₁A. |
Why This Matters
This balanced, high-affinity dual profile is essential for investigating novel mechanisms in antidepressant drug discovery that target both SERT inhibition and 5-HT₁A antagonism, a strategy not possible with mono-targeted or less balanced analogs.
